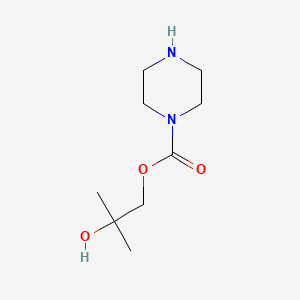
Formamidine, N,N'-bis(3-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(3-methoxyphenyl)imidoformamide is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of two methoxyphenyl groups attached to an imidoformamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methoxyphenyl)imidoformamide typically involves the reaction of 3-methoxyaniline with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidoformamide linkage. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(3-methoxyphenyl)imidoformamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N,N’-bis(3-methoxyphenyl)imidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imidoformamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and may be carried out in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N,N’-bis(3-methoxyphenyl)imidoformamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N’-bis(3-methoxyphenyl)imidoformamide involves its interaction with specific molecular targets. The imidoformamide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the derivatives being studied.
相似化合物的比较
Similar Compounds
N,N’-bis(4-methoxyphenyl)imidoformamide: Similar structure but with methoxy groups in the para position.
N,N’-bis(3-chlorophenyl)imidoformamide: Similar structure with chloro groups instead of methoxy groups.
N,N’-bis(3-methoxyphenyl)urea: Similar structure but with a urea linkage instead of imidoformamide.
Uniqueness
N,N’-bis(3-methoxyphenyl)imidoformamide is unique due to the specific positioning of the methoxy groups and the imidoformamide linkage. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
属性
CAS 编号 |
3200-36-0 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
N,N'-bis(3-methoxyphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2O2/c1-18-14-7-3-5-12(9-14)16-11-17-13-6-4-8-15(10-13)19-2/h3-11H,1-2H3,(H,16,17) |
InChI 键 |
JWVVLINNEKRQNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC=NC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12009536.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009537.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12009542.png)


![5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12009570.png)
![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)



![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B12009589.png)


